molecular formula C18H23N5O B7043475 (1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone

(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone

Cat. No.: B7043475
M. Wt: 325.4 g/mol
InChI Key: OOCVTJOUGNKRIU-UHFFFAOYSA-N
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Description

(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone is a complex organic compound that belongs to the class of benzodiazepines and pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone typically involves multi-step organic reactions The initial step often includes the formation of the benzodiazepine core through a cyclization reaction involving appropriate precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in assays to investigate enzyme inhibition and receptor binding .

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may exhibit pharmacological activities such as anxiolytic, sedative, or anticonvulsant properties, similar to other benzodiazepines .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Alprazolam: Commonly used for its anxiolytic effects.

Uniqueness

What sets (1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone apart is its unique combination of benzodiazepine and pyrimidine moieties. This dual structure may confer distinct pharmacological properties and enhance its versatility in various applications .

Properties

IUPAC Name

(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-12-11-14(21-18(19-3)20-12)17(24)23-13(2)9-10-22(4)15-7-5-6-8-16(15)23/h5-8,11,13H,9-10H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCVTJOUGNKRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C2N1C(=O)C3=NC(=NC(=C3)C)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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